- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),
Cas no 944392-68-1 (Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate)
944392-68-1 structure
Product Name:Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
CAS-Nr.:944392-68-1
MF:C16H21BO6
MW:320.145345449448
MDL:MFCD11858596
CID:1123826
PubChem ID:354335164
Update Time:2025-06-10
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
- 1,3-Benzenedicarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,3-dimethyl ester
- Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 3,5-Bis(methoxycarbonyl)benzeneboronic acid pinacol ester
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
- 3,5-DIMETHYL(BENZENECARBOXYLATE)-5-BORONIC ACID PINACOL ESTER
- benzene-1,3,5-tris(3',5'-benzenedicarboxylic acid dimethyl ester)
- C-2333
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate
- dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolyl)isophthalate
- dimethyl isophthalate-5-pinacolboronate
- QC-9864
- 2-[3,5-Bis(methoxycarbonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylic Acid Dimethyl Ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalic Acid Dimethyl Ester
- AK165180
- BCP19906
- MB10246
- BA01004
- D5239
- B90053
- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoph
- dimethyl5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
- 1,3-Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzenedicarboxylate (ACI)
- 944392-68-1
- 1,3-DIMETHYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
- YSZC050
- SCHEMBL1814092
- H10389
- AKOS005264712
- DS-8940
- SY068008
- MFCD11858596
- 1,3-DIMETHYL 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZENE-1,3-DICARBOXYLATE
- EN300-7392645
- DTXSID90655144
- CS-W001005
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
-
- MDL: MFCD11858596
- Inchi: 1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3
- InChI-Schlüssel: IGSNWXAGFXHYOG-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(C(OC)=O)C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC
Berechnete Eigenschaften
- Genaue Masse: 320.14300
- Monoisotopenmasse: 320.1431186g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 5
- Komplexität: 435
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 71.1
Experimentelle Eigenschaften
- Schmelzpunkt: 135.0 to 139.0 deg-C
- PSA: 71.06000
- LogP: 1.55900
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5239-1g |
Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98.0%(GC&T) | 1g |
¥290.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5239-5g |
Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98.0%(GC&T) | 5g |
¥1100.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D10916-5g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 5g |
4158.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D10916-1g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 1g |
1038.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-50mg |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 50mg |
58.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-250mg |
Dimethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 98% | 250mg |
205CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-5g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 5g |
1328.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YV112-1g |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate |
944392-68-1 | 98% | 1g |
410.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01417-25g |
dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate |
944392-68-1 | 95% | 25g |
$580 | 2023-09-07 | |
| Frontier Specialty Chemicals | D10916-1 g |
3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester |
944392-68-1 | 1g |
$ 79.00 | 2022-11-04 |
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: stereoisomer of Bis[2-[[bis[2,4-bis(1,1-dimethylethyl)phenoxy]phosphino-κP]oxy]-… , 4-(9-Anthracenyl)-3-(1,1-dimethylethyl)-2,3-dihydro-1,3-benzoxaphosphole Solvents: Dimethylacetamide ; 12 h, 100 °C
Referenz
- Efficient Monophosphorus Ligands for Palladium-Catalyzed Miyaura Borylation, Organic Letters, 2011, 13(6), 1366-1369
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Referenz
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 24 h, rt → 90 °C
Referenz
- A Novel Electrochromic Polymer Synthesized through Electropolymerization of a New Donor-Acceptor Bipolar System, Macromolecules (Washington, 2007, 40(13), 4456-4463
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, rt → 90 °C; 90 °C → rt
Referenz
- Functionalized mesopores to metal organic frameworks via metal ligand fragment coassembly, Journal of the American Chemical Society, 2012, 134(49), 20110-20116
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Referenz
- Two isostructural metal-organic frameworks with unique nickel clusters for C2H2/C2H6/C2H4 mixture separation, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(23), 12497-12502
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis[(diphenylphosphino)ferrocene]palladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referenz
- A new metal-organic framework for separation of C2H2/CH4 and CO2/CH4 at room temperature, Journal of Solid State Chemistry, 2018, 260, 31-33
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C
Referenz
- A Copper(II)-Paddlewheel Metal-Organic Framework with Exceptional Hydrolytic Stability and Selective Adsorption and Detection Ability of Aniline in Water, ACS Applied Materials & Interfaces, 2017, 9(32), 27027-27035
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt
Referenz
- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referenz
- A NbO-type metal-organic framework exhibiting high deliverable capacity for methane storage, Chemical Communications (Cambridge, 2015, 51(40), 8508-8511
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C
Referenz
- Compositions and methods for selective separation of hydrocarbon isomers, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 128 °C
Referenz
- Preparation of 5-[2-(5-carboxy-pyridyl)]-1,3- benzene dicarboxylic acid, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, rt → 80 °C
Referenz
- Synthesis of metal organic framework (mof) materials with high adsorption capacity of organic compounds and CO2 capture, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 90 °C
Referenz
- Preparation of 3-oxo-2,3-dihydropyridazin-4-ylurea derivatives as PDE4 inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; -78 °C; 15 h, reflux
Referenz
- Methane Storage in Metal-Organic Frameworks: Current Records, Surprise Findings, and Challenges, Journal of the American Chemical Society, 2013, 135(32), 11887-11894
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Referenz
- Programmed Negative Allostery with Guest-Selected Rotamers Control Anion-Anion Complexes of Stackable Macrocycles, Journal of the American Chemical Society, 2018, 140(25), 7773-7777
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 100 °C; 12 h, 100 °C
Referenz
- Method for preparing 5-(4-carboxynaphthalen-1-yl)isophthalic acid from 4-bromonaphthalen-1-carboxylic acid, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 0.5 h; 12 h, rt → 100 °C
Referenz
- A synthetic method of new 5-[10-(9-carboxyl anthracene)]-isophthalic acid, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C
Referenz
- A New Multidentate Hexacarboxylic Acid for the Construction of Porous Metal-Organic Frameworks of Diverse Structures and Porosities, Crystal Growth & Design, 2010, 10(6), 2775-2779
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 24 h, 70 °C
Referenz
- A novel methoxy-decorated metal-organic framework exhibiting high acetylene and carbon dioxide storage capacities, CrystEngComm, 2017, 19(11), 1464-1469
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Raw materials
- Dimethyl 5-iodoisophthalate
- 1,3-dimethyl 5-bromobenzene-1,3-dicarboxylate
- Dimethyl isophthalate
- Bis(pinacolato)diborane
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Preparation Products
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:944392-68-1)3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
Bestellnummer:sfd7278
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:34
Preis ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:944392-68-1)Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Bestellnummer:A902919
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:12
Preis ($):220.0/746.0
Email:sales@amadischem.com
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate Verwandte Literatur
-
Danlei Xiang Nanoscale, 2021,13, 5497-5506
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:944392-68-1)3,5-Bis(methoxycarbonyl)phenylboronic acid pinacol ester
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:944392-68-1)Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
Reinheit:99%/99%
Menge:25g/100g
Preis ($):220.0/746.0